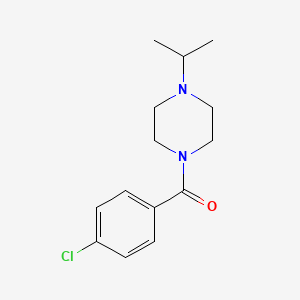
(4-Chlorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chlorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone, also known as 4-CPP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of (4-Chlorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone is not fully understood, but it is believed to act as a partial agonist at the dopamine D3 receptor. This receptor is primarily located in the mesolimbic pathway, which is involved in reward, motivation, and addiction. By modulating the activity of this pathway, this compound may have therapeutic effects on neuropsychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase dopamine release in the nucleus accumbens, a key region in the mesolimbic pathway. This effect is thought to be mediated by its partial agonist activity at the dopamine D3 receptor. Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal growth and survival. These effects suggest that this compound may have neuroprotective properties and could potentially promote neuronal plasticity.
実験室実験の利点と制限
One advantage of using (4-Chlorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone in lab experiments is its high affinity for the dopamine D3 receptor, which allows for selective targeting of this receptor. Additionally, its partial agonist activity may provide a more nuanced modulation of dopamine signaling compared to full agonists or antagonists. However, one limitation is that this compound has not been extensively studied in humans, and its safety profile is not well-established.
将来の方向性
There are several future directions for research on (4-Chlorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone. One direction is to further investigate its therapeutic potential for neuropsychiatric disorders such as addiction, depression, and schizophrenia. Another direction is to explore its neuroprotective properties and potential for promoting neuronal plasticity. Additionally, more studies are needed to establish its safety profile and potential side effects in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. Its high affinity for the dopamine D3 receptor and partial agonist activity make it a promising candidate for the treatment of neuropsychiatric disorders. However, more research is needed to fully understand its mechanism of action, biochemical and physiological effects, and safety profile.
合成法
The synthesis of (4-Chlorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone involves the reaction of 4-chlorobenzoyl chloride with 4-(propan-2-yl)piperazine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a white solid. This method has been reported to yield high purity and high yield of this compound.
科学的研究の応用
(4-Chlorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been reported to have a high affinity for the dopamine D3 receptor, which is implicated in several neuropsychiatric disorders such as addiction, depression, and schizophrenia. Additionally, this compound has been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential as a novel therapeutic agent for these disorders.
特性
IUPAC Name |
(4-chlorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-11(2)16-7-9-17(10-8-16)14(18)12-3-5-13(15)6-4-12/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDIUYNYQDDNRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



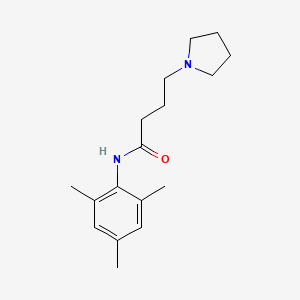
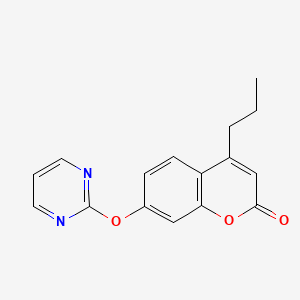
![4-[(4-Phenoxyphenoxy)methyl]benzoic acid](/img/structure/B7478872.png)
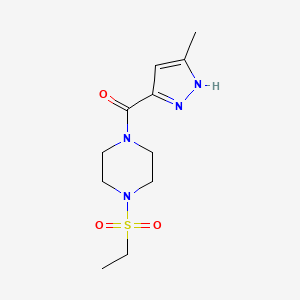
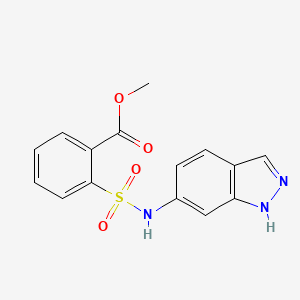
![4-[[2-(Phenylcarbamoyl)phenoxy]methyl]benzoic acid](/img/structure/B7478892.png)
![1-Pyridin-2-yl-4-{[4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}piperazine](/img/structure/B7478917.png)
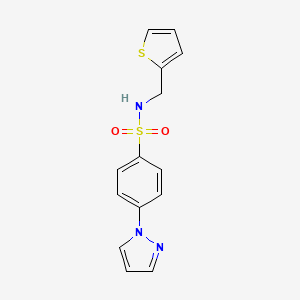
![1-{[2-Methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}-4-pyridin-2-ylpiperazine](/img/structure/B7478934.png)
![N-(4-chlorophenyl)-1-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-3-carboxamide](/img/structure/B7478940.png)

![N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B7478951.png)